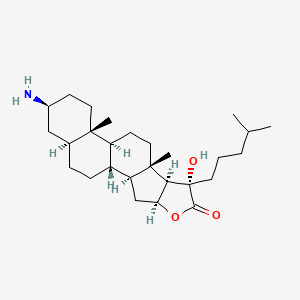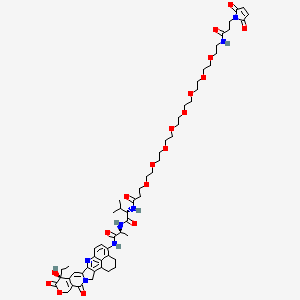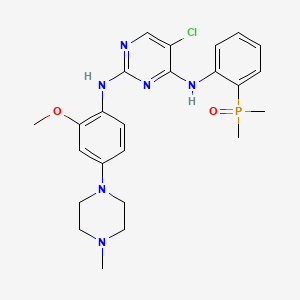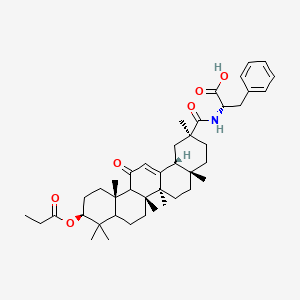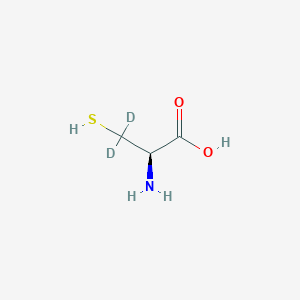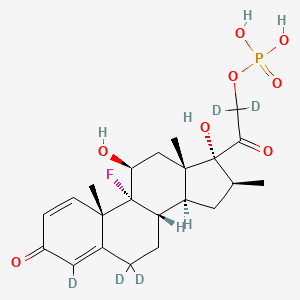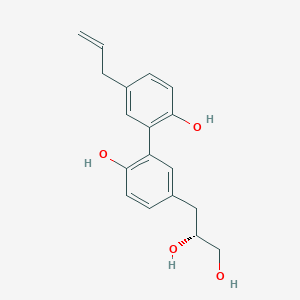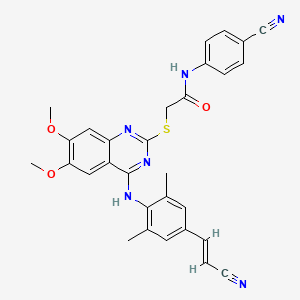
PCDBCO-PEG3-Biotin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PCDBCO-PEG3-Biotin is a trimeric polyethylene glycol linker specifically designed for the synthesis of antibody-drug conjugates. It contains a dibenzocyclooctyne group and a biotin molecule. This compound is widely used in click chemistry, particularly in strain-promoted alkyne-azide cycloaddition reactions with molecules containing azide groups .
Vorbereitungsmethoden
The preparation of PCDBCO-PEG3-Biotin involves several steps:
Synthesis of 2-(2-pyridyl disulfide) ethylamine hydrochloride: 2,2’-dithiodipyridine is slowly added to a methanol solution of 2-aminoethanethiol hydrochloride and reacted overnight at room temperature.
Synthesis of 3-[(2-aminoethyl) dithio] propionic acid hydrochloride: Mercaptopropionic acid is added to the methanol solution of the previous compound and reacted overnight.
Synthesis of dibenzocyclooctyne-disulfide bond-carboxyl: Pentafluorophenol is added to a dichloromethane solution of dibenzocyclooctyne-carboxyl and EDCI, followed by the addition of the previous compound and triethylamine.
Final synthesis: Pentafluorophenol is added to a dichloromethane solution of the previous compound and EDCI, followed by the addition of biotin tri-polyethylene glycol amino and triethylamine. .
Analyse Chemischer Reaktionen
PCDBCO-PEG3-Biotin primarily undergoes strain-promoted alkyne-azide cycloaddition reactions. This reaction involves the dibenzocyclooctyne group reacting with azide-containing molecules. The reaction is highly efficient and does not require a catalyst. The major product formed is a stable triazole linkage .
Wissenschaftliche Forschungsanwendungen
PCDBCO-PEG3-Biotin has numerous applications in scientific research:
Chemistry: Used as a linker in the synthesis of antibody-drug conjugates, facilitating the attachment of drugs to antibodies.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Utilized in targeted drug delivery systems, enhancing the specificity and efficacy of therapeutic agents.
Industry: Applied in the development of diagnostic tools and biosensors
Wirkmechanismus
The mechanism of action of PCDBCO-PEG3-Biotin involves the strain-promoted alkyne-azide cycloaddition reaction. The dibenzocyclooctyne group undergoes a cycloaddition reaction with azide-containing molecules, forming a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Vergleich Mit ähnlichen Verbindungen
PCDBCO-PEG3-Biotin is unique due to its trimeric polyethylene glycol linker and the presence of both dibenzocyclooctyne and biotin groups. Similar compounds include:
Biotin-PEG3-SS-DBCO: Contains a disulfide bond and is used in similar bioconjugation applications.
Psoralen-PEG3-Biotin: Utilized for biotinylation of DNA or RNA via UV-light-activated intercalation
This compound stands out due to its high efficiency in strain-promoted alkyne-azide cycloaddition reactions and its versatility in various scientific research applications.
Eigenschaften
Molekularformel |
C50H63N7O13S |
|---|---|
Molekulargewicht |
1002.1 g/mol |
IUPAC-Name |
1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]carbamate |
InChI |
InChI=1S/C50H63N7O13S/c1-34(70-50(62)53-20-19-47(60)56-32-37-12-4-3-10-35(37)17-18-36-11-5-6-13-40(36)56)38-30-42(65-2)43(31-41(38)57(63)64)69-23-9-16-46(59)52-22-25-67-27-29-68-28-26-66-24-21-51-45(58)15-8-7-14-44-48-39(33-71-44)54-49(61)55-48/h3-6,10-13,30-31,34,39,44,48H,7-9,14-16,19-29,32-33H2,1-2H3,(H,51,58)(H,52,59)(H,53,62)(H2,54,55,61)/t34?,39-,44-,48-/m1/s1 |
InChI-Schlüssel |
QHTIWGZNJOYQBJ-NVUHGHFWSA-N |
Isomerische SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCC[C@@H]2[C@H]3[C@@H](CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Kanonische SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)OC)OC(=O)NCCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)

